N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazole and pyrimidine families. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . This compound’s unique structure combines the thiazole and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethyl-5-methyl-1,3-thiazole-2-amine with 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid under specific conditions . The reaction conditions often involve the use of organic solvents like ethanol and catalysts such as piperidine to facilitate the reaction . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Properties
Molecular Formula |
C14H14N4O2S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-4-10-8(3)22-13(16-10)17-11(19)9-5-15-14-18(12(9)20)6-7(2)21-14/h5-6H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
JLOKITLBAJNNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |
Origin of Product |
United States |
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